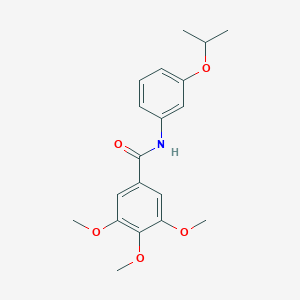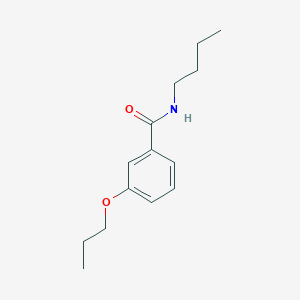
Azepan-1-yl(5-bromo-2-methoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azepan-1-yl(5-bromo-2-methoxyphenyl)methanone, also known as ABMM, is a chemical compound that has been widely studied for its potential use in scientific research. This molecule is a member of the ketone family and has a unique structure that makes it useful in a variety of applications. In
Wirkmechanismus
The mechanism of action of Azepan-1-yl(5-bromo-2-methoxyphenyl)methanone involves the formation of a complex with metal ions such as copper. This complex formation results in a change in the fluorescence properties of Azepan-1-yl(5-bromo-2-methoxyphenyl)methanone, allowing for the detection of metal ions in biological samples.
Biochemical and Physiological Effects
Azepan-1-yl(5-bromo-2-methoxyphenyl)methanone has been shown to have minimal toxicity and does not have any known side effects. It has been used in a variety of biochemical and physiological studies, including the detection of metal ions in biological samples and the study of protein-protein interactions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Azepan-1-yl(5-bromo-2-methoxyphenyl)methanone in lab experiments is its high selectivity for metal ions such as copper. This selectivity allows for the detection of metal ions in complex biological samples. However, Azepan-1-yl(5-bromo-2-methoxyphenyl)methanone does have some limitations, including its sensitivity to pH and temperature changes, which can affect its fluorescence properties.
Zukünftige Richtungen
There are many potential future directions for research involving Azepan-1-yl(5-bromo-2-methoxyphenyl)methanone. One area of interest is the development of new fluorescent probes based on the structure of Azepan-1-yl(5-bromo-2-methoxyphenyl)methanone. These probes could be used to detect a variety of metal ions in biological samples. Additionally, Azepan-1-yl(5-bromo-2-methoxyphenyl)methanone could be used in the development of new drugs for the treatment of diseases such as Alzheimer's, which are characterized by abnormal metal ion accumulation in the brain.
Conclusion
In conclusion, Azepan-1-yl(5-bromo-2-methoxyphenyl)methanone is a unique chemical compound with a variety of potential scientific research applications. Its high selectivity for metal ions such as copper makes it a useful tool for the detection of metal ions in biological samples. Further research into the synthesis, mechanism of action, and potential applications of Azepan-1-yl(5-bromo-2-methoxyphenyl)methanone could lead to new discoveries in the fields of biochemistry and medicine.
Synthesemethoden
The synthesis of Azepan-1-yl(5-bromo-2-methoxyphenyl)methanone involves the reaction of 5-bromo-2-methoxybenzaldehyde with 6-aminocaproic acid in the presence of acetic anhydride and pyridine. The resulting product is then treated with sodium hydroxide to produce Azepan-1-yl(5-bromo-2-methoxyphenyl)methanone. This synthesis method has been optimized to produce high yields of Azepan-1-yl(5-bromo-2-methoxyphenyl)methanone with minimal impurities.
Wissenschaftliche Forschungsanwendungen
Azepan-1-yl(5-bromo-2-methoxyphenyl)methanone has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research involves the use of Azepan-1-yl(5-bromo-2-methoxyphenyl)methanone as a fluorescent probe for the detection of metal ions. Azepan-1-yl(5-bromo-2-methoxyphenyl)methanone has been shown to selectively bind to copper ions, making it a useful tool for the detection of copper in biological samples.
Eigenschaften
Produktname |
Azepan-1-yl(5-bromo-2-methoxyphenyl)methanone |
|---|---|
Molekularformel |
C14H18BrNO2 |
Molekulargewicht |
312.2 g/mol |
IUPAC-Name |
azepan-1-yl-(5-bromo-2-methoxyphenyl)methanone |
InChI |
InChI=1S/C14H18BrNO2/c1-18-13-7-6-11(15)10-12(13)14(17)16-8-4-2-3-5-9-16/h6-7,10H,2-5,8-9H2,1H3 |
InChI-Schlüssel |
VWBLLWUBWZTEQL-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Br)C(=O)N2CCCCCC2 |
Kanonische SMILES |
COC1=C(C=C(C=C1)Br)C(=O)N2CCCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268225.png)
![N-{4-[(dipropylamino)carbonyl]phenyl}-2-furamide](/img/structure/B268227.png)
![N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B268229.png)
![2-(4-isopropylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268231.png)

![2-(4-chlorophenoxy)-N-[3-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B268236.png)

![3-isobutoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B268238.png)
![4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzenesulfonamide](/img/structure/B268241.png)
![4-fluoro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268243.png)
![2-phenyl-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268244.png)

![2-(4-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268246.png)
![3,5-dichloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268247.png)